NBI 35965 hydrochloride

Water solubility Formulation In vivo dosing

NBI 35965 HCl offers aqueous solubility (100 mM) for vehicle prep without organic solvents, ideal for GI studies. Validated brain penetration (B/P ratio ~1.25, Cmax 700 ng/g) ensures central CRF1 antagonism. Defined oral PK (F=34%, t1/2=12 h) supports reproducible dosing. Unlike lipophilic alternatives (CP-154,526), it avoids long washout confounds. Procure this high-purity reference compound for consistent in vivo stress/HPA axis research.

Molecular Formula C21H23Cl3N4
Molecular Weight 437.793
CAS No. 1782228-59-4
Cat. No. B560253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI 35965 hydrochloride
CAS1782228-59-4
Synonyms(7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-7,8-dihydro-4-methyl-6H-1,3,6,8a-tetraazaacenaphthylene hydrochloride
Molecular FormulaC21H23Cl3N4
Molecular Weight437.793
Structural Identifiers
SMILESCCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
InChIInChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1
InChIKeyLNYUWBPFYXPUIO-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI 35965 Hydrochloride (CAS 1782228-59-4): CRF1 Antagonist with Validated In Vivo Brain Penetration and Stress-Related Efficacy


NBI 35965 hydrochloride (CAS 1782228-59-4) is a small-molecule corticotropin-releasing factor receptor 1 (CRF1) antagonist with a Ki of 4 nM and greater than 1000-fold selectivity over CRF2 (Ki > 10,000 nM) . As a hydrochloride salt of a tricyclic tetraazaacenaphthylene derivative, this compound is distinguished from earlier-generation CRF1 antagonists by its water solubility, enabling formulation in aqueous vehicles for in vivo administration [1]. NBI 35965 hydrochloride is orally active, demonstrates blood-brain barrier penetration, and attenuates both CRF- and stress-induced adrenocorticotropic hormone (ACTH) production in vivo (pIC50 values of 7.1 and 6.9, respectively) .

NBI 35965 Hydrochloride: Why CRF1 Antagonist Class Members Cannot Be Interchanged Without Quantitative PK/PD Justification


CRF1 antagonists exhibit substantial heterogeneity in physicochemical properties, brain penetration kinetics, and receptor occupancy profiles that preclude interchangeable use in research protocols. Early-generation compounds such as CP-154,526 and NBI-27914 are highly lipophilic and exhibit extensive plasma protein binding and tissue accumulation, resulting in prolonged terminal half-lives exceeding 50 hours [1]. In contrast, later-generation compounds including DMP696, NBI-30775/R121919, and NBI 35965 incorporate additional polar groups that reduce lipophilicity and improve pharmacokinetic profiles [2]. Even among compounds with comparable in vitro potency (Ki ~1-4 nM), differences in water solubility, oral bioavailability, volume of distribution, and brain-to-plasma ratios produce divergent in vivo pharmacology . Consequently, substitution based solely on CRF1 binding affinity—without verification of the specific pharmacokinetic and brain penetration parameters relevant to the experimental model—introduces confounding variables that compromise data reproducibility and interpretation.

NBI 35965 Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


NBI 35965 Hydrochloride Water Solubility: A Defining Formulation Advantage Over First-Generation Lipophilic CRF1 Antagonists

NBI 35965 hydrochloride achieves aqueous solubility of ≥100 mM (43.78 mg/mL in water) , enabling formulation in saline or aqueous vehicles without organic co-solvents. In contrast, the prototypical CRF1 antagonist CP-154,526 is characterized as highly lipophilic with high plasma protein binding and tissue accumulation, contributing to a terminal half-life of approximately 51 hours in rats [1]. This lipophilicity historically necessitated organic co-solvent or complex vehicle formulations for in vivo administration. The 4-log unit reduction in lipophilicity (estimated cLogP) observed in later-generation compounds relative to CP-154,526 underscores the formulation advantage of water-soluble analogs such as NBI 35965 [2].

Water solubility Formulation In vivo dosing Physicochemical property

NBI 35965 Hydrochloride Brain Penetration: Quantitative Brain-to-Plasma Exposure Ratio and Regional Occupancy Validation

Following oral administration in rats (10 mg/kg), NBI 35965 hydrochloride achieves a mean maximum plasma concentration (Cmax) of 560 ng/mL at 1 hour and a mean maximum brain concentration of 700 ng/g, yielding a brain-to-plasma ratio of approximately 1.25 . Ex vivo receptor autoradiography confirms dose-dependent inhibition of [125I]sauvagine binding selectively at brain sites of CRF1 distribution, with complete prevention of labeling in the cortex at the highest doses tested [1]. In comparison, the high-affinity CRF1 antagonist DMP696 (Ki = 1.7 nM) achieves greater than 50% brain CRF1 receptor occupancy only at total plasma concentrations exceeding 100 nM, a threshold constrained by its high plasma protein binding (98.5% in rat) [2].

Brain penetration Blood-brain barrier Pharmacokinetics Receptor occupancy

NBI 35965 Hydrochloride In Vivo Functional Efficacy: Quantitative Attenuation of Stress-Induced ACTH and Colonic Transit

In functional in vivo assays, NBI 35965 hydrochloride demonstrates dose-dependent efficacy. Oral administration (10 mg/kg) 1 hour before intravenous CRF challenge completely blocks the 81% shortening of distal colonic transit time induced by CRF in rats [1]. Subcutaneous administration (20 mg/kg) abolishes water avoidance stress-induced visceral hyperalgesia to colorectal distention (20-80 mmHg), reducing the 42 ± 19% increase in visceromotor response observed in stressed controls to baseline levels [2]. In mice, oral administration (20 mg/kg) significantly reduces stress-induced ACTH production, with pIC50 values of 7.1 and 6.9 for CRF- and stress-induced ACTH attenuation, respectively . While direct head-to-head comparisons with other CRF1 antagonists in identical stress models are not available in the primary literature, the magnitude of functional blockade (complete reversal of CRF-induced colonic transit acceleration and stress-induced hyperalgesia) establishes NBI 35965 as a robust tool for interrogating CRF1-mediated stress responses in vivo.

In vivo efficacy Stress response ACTH Colonic transit Visceral hyperalgesia

NBI 35965 Hydrochloride Pharmacokinetic Profile: Quantitative Oral Bioavailability and Half-Life Parameters

NBI 35965 hydrochloride exhibits defined pharmacokinetic parameters in rats following oral administration (10 mg/kg): volume of distribution (Vd) of 17.8 L/kg, plasma clearance of 17 mL/min/kg, and a half-life (t1/2) of 12 hours . The estimated oral bioavailability is 34%, with Cmax of 560 ng/mL at Tmax of 1 hour . In contrast, the early-generation CRF1 antagonist CP-154,526 demonstrates a biphasic elimination profile with an initial half-life of 0.9 hours and a terminal half-life of 51 hours in rats, reflecting extensive tissue distribution and accumulation [1]. The 12-hour half-life of NBI 35965 is substantially shorter than the 51-hour terminal half-life of CP-154,526, offering more predictable washout kinetics for experimental designs requiring repeated dosing or crossover paradigms.

Pharmacokinetics Oral bioavailability Half-life Volume of distribution Clearance

NBI 35965 Hydrochloride Receptor Selectivity: Quantified CRF1 vs CRF2 Binding Discrimination

NBI 35965 hydrochloride demonstrates high binding affinity for CRF1 (Ki = 4 nM; pKi = 8.5) with no detectable binding to CRF2 (Ki > 10,000 nM), corresponding to a selectivity window exceeding 2,500-fold . In CRF1-transfected cells, NBI 35965 inhibits sauvagine-induced cAMP accumulation, confirming functional antagonism at the target receptor [1]. This selectivity profile is comparable to other tool CRF1 antagonists: R121919 (NBI-30775) exhibits Ki = 2-5 nM for CRF1 with >1,000-fold selectivity over CRF2 [2]; CP-154,526 shows Ki = 2.7 nM for CRF1 and Ki > 10 μM for CRF2 (>3,700-fold) ; verucerfont demonstrates IC50 ~6.1 nM for CRF1 with IC50 > 1,000 nM for CRF2 (>160-fold) [3]. While all compounds achieve functionally meaningful selectivity, NBI 35965 combines high selectivity (>2,500-fold) with the water solubility and favorable brain penetration described above—a confluence of properties not uniformly present across the class.

Receptor selectivity CRF1 CRF2 Binding affinity Off-target

NBI 35965 Hydrochloride: Validated Research Application Scenarios Based on Quantitative Evidence


Stress-Induced Visceral Hyperalgesia and Functional Gastrointestinal Disorder Models

NBI 35965 hydrochloride is validated for investigating CRF1-mediated stress effects on visceral pain and colonic motor function. Subcutaneous administration at 20 mg/kg abolishes water avoidance stress-induced visceral hyperalgesia to colorectal distention, reducing the 42 ± 19% increase in visceromotor response to baseline levels [1]. Oral administration at 10 mg/kg completely blocks the 81% shortening of distal colonic transit time induced by intravenous CRF [2]. The compound's water solubility enables vehicle preparation without organic solvents, reducing confounding effects in gastrointestinal studies.

Central Nervous System Stress Pathway Dissection Requiring Verified Brain Penetration

For studies requiring confirmed central CRF1 antagonism following peripheral administration, NBI 35965 hydrochloride offers quantitative brain exposure validation. At 10 mg/kg oral dosing in rats, the compound achieves a brain Cmax of 700 ng/g with a brain-to-plasma ratio of approximately 1.25 . Ex vivo autoradiography confirms dose-dependent inhibition of [125I]sauvagine binding at brain CRF1 sites, with complete cortical binding prevention at high doses [3]. The 12-hour half-life supports experimental designs requiring defined drug exposure windows without prolonged washout periods.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation and Stress Endocrinology Studies

NBI 35965 hydrochloride attenuates both CRF- and stress-induced ACTH production in vivo, with pIC50 values of 7.1 and 6.9, respectively . In mice subjected to restraint stress, oral administration at 20 mg/kg significantly reduces stress-induced ACTH levels . The compound's >2,500-fold selectivity for CRF1 over CRF2 ensures that observed HPA axis modulation is attributable specifically to CRF1 antagonism, avoiding CRF2-mediated confounds .

Comparative Pharmacology Studies of CRF1 Antagonist Class Properties

NBI 35965 hydrochloride serves as a reference compound for investigating how physicochemical properties influence CRF1 antagonist pharmacology. Its combination of high potency (Ki = 4 nM), water solubility (100 mM), defined oral PK parameters (F = 34%, t1/2 = 12 h), and validated brain penetration provides a benchmark for evaluating next-generation compounds or for head-to-head comparisons with lipophilic CRF1 antagonists such as CP-154,526, which exhibits a 51-hour terminal half-life and requires organic vehicle formulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI 35965 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.